molecular formula C8H13N3O2 B1512881 2,6-Diethoxypyrimidin-4-amine CAS No. 77297-30-4

2,6-Diethoxypyrimidin-4-amine

Cat. No. B1512881
CAS RN: 77297-30-4
M. Wt: 183.21 g/mol
InChI Key: AMNVBQPYABXDIE-UHFFFAOYSA-N
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Description

2,6-Diethoxypyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3O2 . It is a methoxy substituted 4-aminopyrimidine . The molecules of 4-amino-2,6-dimethoxypyrimidine are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings .


Synthesis Analysis

The synthesis of 2,6-Diethoxypyrimidin-4-amine has been reported in several studies. One method involves the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) to prepare 2-amino-4,6-dimethoxypyrimidine . Another method involves the methylation of 4-amino-2,6-dihydroxypyrimidine sodium salt with dimethyl carbonate .


Molecular Structure Analysis

The molecular structure of 2,6-Diethoxypyrimidin-4-amine consists of a pyrimidine ring substituted with two ethoxy groups at positions 2 and 6 and an amino group at position 4 . The molecules are linked by N-H.O and N-H.N hydrogen bonds, forming sheets containing centrosymmetric rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diethoxypyrimidin-4-amine include a molecular weight of 183.208 Da and a monoisotopic mass of 183.100784 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also provided .

Scientific Research Applications

Synthesis of Pesticide Intermediates

DEPA is a key intermediate in the synthesis of certain pesticides, particularly sulfonylurea herbicides . These herbicides are known for their effectiveness and environmental friendliness. The compound’s role in the synthesis process is crucial due to its reactivity and the presence of functional groups that facilitate further chemical transformations.

Organic Synthesis Methodologies

The compound is involved in innovative organic synthesis methods. For example, it can be synthesized from methyl cyanoacetate, urea, and sodium methylate through cyclization . This process highlights the compound’s versatility and importance in developing new synthetic routes that are more efficient and environmentally friendly.

Pharmaceutical Research

In pharmaceutical research, DEPA can be used as a building block for creating compounds with potential medicinal properties. Its structure is conducive to forming bicyclic [6 + 6] systems , which are significant in the development of new drugs . The compound’s derivatives could be applied in various therapeutic areas, including cancer treatment and anti-inflammatory medications.

Bioactive Ligands and Chemosensors

DEPA derivatives can act as bioactive ligands, exhibiting a range of physiological effects. They can also serve as chemosensors due to their strong binding abilities towards various cations and anions . This application is particularly relevant in the development of new diagnostic tools and environmental sensors.

Green Chemistry

The compound plays a role in promoting green chemistry practices. It can be used in less polluting and more environmentally friendly synthetic routes for important intermediates . This aligns with the global push towards sustainable and responsible chemical manufacturing processes.

properties

IUPAC Name

2,6-diethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-12-7-5-6(9)10-8(11-7)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNVBQPYABXDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650967
Record name 2,6-Diethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethoxypyrimidin-4-amine

CAS RN

77297-30-4
Record name 2,6-Diethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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